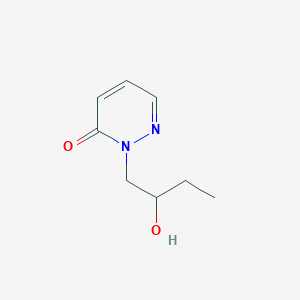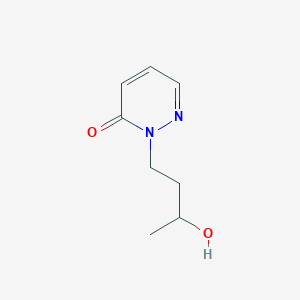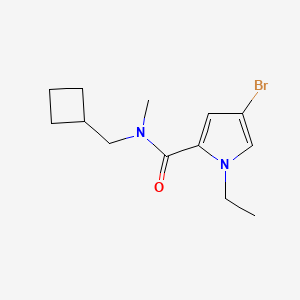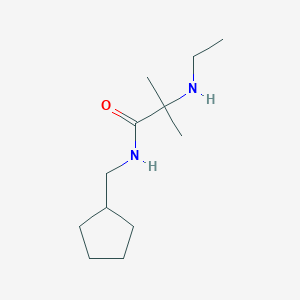
N-methyl-N-piperidin-4-ylquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-piperidin-4-ylquinoline-6-carboxamide, also known as MPQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPQC is a synthetic compound that belongs to the class of quinoline carboxamides, which are known for their diverse pharmacological activities. In
Wirkmechanismus
The exact mechanism of action of N-methyl-N-piperidin-4-ylquinoline-6-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-methyl-N-piperidin-4-ylquinoline-6-carboxamide has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. N-methyl-N-piperidin-4-ylquinoline-6-carboxamide has also been shown to enhance the release of acetylcholine and dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
N-methyl-N-piperidin-4-ylquinoline-6-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the enhancement of synaptic plasticity, and the reduction of oxidative stress. N-methyl-N-piperidin-4-ylquinoline-6-carboxamide has also been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-piperidin-4-ylquinoline-6-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and water solubility. N-methyl-N-piperidin-4-ylquinoline-6-carboxamide is also relatively easy to synthesize and can be obtained in high purity. However, N-methyl-N-piperidin-4-ylquinoline-6-carboxamide has some limitations, including its relatively short half-life and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for the research on N-methyl-N-piperidin-4-ylquinoline-6-carboxamide. One area of interest is the development of N-methyl-N-piperidin-4-ylquinoline-6-carboxamide-based PET imaging agents for the detection of amyloid plaques in Alzheimer's disease. Another area of interest is the investigation of N-methyl-N-piperidin-4-ylquinoline-6-carboxamide as a potential treatment for schizophrenia and other psychiatric disorders. Additionally, the development of new synthetic methods for the preparation of N-methyl-N-piperidin-4-ylquinoline-6-carboxamide analogs with improved pharmacological properties is another area of potential future research.
Synthesemethoden
The synthesis of N-methyl-N-piperidin-4-ylquinoline-6-carboxamide involves the reaction of 4-chloroquinoline-6-carboxylic acid with N-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-methyl-N-piperidin-4-ylquinoline-6-carboxamide as a white crystalline solid with a melting point of 216-218°C. The purity of N-methyl-N-piperidin-4-ylquinoline-6-carboxamide can be further improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-piperidin-4-ylquinoline-6-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. N-methyl-N-piperidin-4-ylquinoline-6-carboxamide has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and cognitive-enhancing effects. N-methyl-N-piperidin-4-ylquinoline-6-carboxamide has also been investigated for its potential use as a PET imaging agent for the detection of amyloid plaques in Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-methyl-N-piperidin-4-ylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19(14-6-9-17-10-7-14)16(20)13-4-5-15-12(11-13)3-2-8-18-15/h2-5,8,11,14,17H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZOGYVMSEYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)
![4-[(2,3,5-Trifluorophenyl)carbamoylamino]butanoic acid](/img/structure/B7568260.png)



![2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)
![5-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7568320.png)


